molecular formula C14H9F2N B8154431 (2',3'-Difluoro-biphenyl-2-yl)-acetonitrile

(2',3'-Difluoro-biphenyl-2-yl)-acetonitrile

Cat. No.: B8154431
M. Wt: 229.22 g/mol
InChI Key: FBSYJMMTEKHEAL-UHFFFAOYSA-N
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Description

(2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile: is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with two fluorine atoms substituted at the 2’ and 3’ positions and an acetonitrile group attached to the 2-position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:

    Coupling Reaction: The biphenyl core can be constructed using coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst.

    Nitrile Introduction: The acetonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl ring is replaced by a nitrile group using reagents like sodium cyanide.

Industrial Production Methods

In an industrial setting, the production of (2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or sodium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium methoxide, sodium thiolate, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as liquid crystals or organic semiconductors, due to its unique electronic properties.

    Chemical Biology: The compound can be employed in the study of biological pathways and mechanisms, serving as a probe or inhibitor in biochemical assays.

    Industrial Chemistry: It can be utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile depends on its specific application:

    Medicinal Chemistry: The compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

    Materials Science: Its electronic properties can influence the behavior of materials, such as charge transport or light emission, through interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (2’,3’-Dichloro-biphenyl-2-yl)-acetonitrile: Similar structure with chlorine atoms instead of fluorine.

    (2’,3’-Difluoro-biphenyl-4-yl)-acetonitrile: Fluorine atoms at different positions on the biphenyl ring.

    (2’,3’-Difluoro-biphenyl-2-yl)-methanol: Similar structure with a hydroxyl group instead of a nitrile group.

Uniqueness

    Electronic Properties: The presence of fluorine atoms can significantly alter the electronic properties of the compound, making it distinct from its chloro or hydroxyl analogs.

    Reactivity: The specific positioning of the fluorine atoms and the nitrile group can influence the compound’s reactivity and interactions with other molecules, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

2-[2-(2,3-difluorophenyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N/c15-13-7-3-6-12(14(13)16)11-5-2-1-4-10(11)8-9-17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSYJMMTEKHEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of (2-iodo-phenyl)-acetonitrile (Aldrich, 2.4 g, 10 mmol) and 2,3-difluorophenylboronic acid (Aldrich, 2.4 g, 15 mmol) in anhydrous methanol (10 mL) and toluene (20 mL) was added Cs2CO3 (9.8 g, 30 mmol). The mixture was degassed with nitrogen, followed by the addition of tetrakis(triphenylphosphine)palladium (1.2 g, 1 mmol).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Three

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